molecular formula C10H6ClNOS B039895 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride CAS No. 119082-98-3

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

Cat. No.: B039895
CAS No.: 119082-98-3
M. Wt: 223.68 g/mol
InChI Key: NAWHORNTKSFUCQ-UHFFFAOYSA-N
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Description

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (CAS: 119082-98-3) is a heterocyclic acyl chloride featuring a thiophene ring substituted with a pyridinyl group at the 5-position and a carbonyl chloride group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the electron-deficient pyridine ring with the electron-rich thiophene, creating unique reactivity for acylation reactions .

Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWHORNTKSFUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379883
Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
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Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119082-98-3
Record name 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride
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Record name 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE
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Record name 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride
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Preparation Methods

Sodium Hypochlorite-Mediated Oxidation and Chlorination

Patent CN102363615A outlines a method starting with 2-acetylthiophene, which undergoes oxidation using sodium hypochlorite (NaClO) at 70–80°C to yield 2-thiophenecarboxylic acid. The acid is then isolated via pH adjustment (pH 0.5–1) and crystallized using methylbenzene. Subsequent chlorination with thionyl chloride (SOCl₂) at 65–70°C converts the carboxylic acid to the acyl chloride. This method emphasizes cost-effectiveness and scalability, with methylbenzene serving as both a reaction solvent and crystallization medium.

Chlorosulfonyl Isocyanate-Thionyl Chloride Sequential Method

WO2016161063A1 describes a two-phase approach using dibutyl ether as the solvent. Thiophene reacts with chlorosulfonyl isocyanate (CSI) in a molar excess to form (thiophene-2-carbonyl)sulfamoyl chloride, which is hydrolyzed in acidic aqueous conditions to 2-thiophenecarboxylic acid. Thionyl chloride then chlorinates the acid at 40–60°C, with catalysts like dimethylformamide (DMF) accelerating the reaction. This method achieves higher purity (>95%) but requires stringent temperature control during distillation.

Table 1: Comparison of Intermediate Synthesis Methods

ParameterSodium Hypochlorite MethodCSI-Thionyl Chloride Method
Starting Material2-AcetylthiopheneThiophene
Oxidation AgentNaClOCSI
Chlorination AgentSOCl₂SOCl₂
SolventMethylbenzeneDibutyl Ether
Yield78–82%85–90%
Key AdvantageLow-cost reagentsHigh purity

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Dibutyl ether and methylbenzene are preferred for their low polarity, which minimizes side reactions. Patent WO2016161063A1 highlights that dibutyl ether forms a homogeneous phase with CSI, enhancing reaction efficiency. Temperatures above 60°C during chlorination risk decomposition, whereas temperatures below 50°C prolong reaction times.

Catalytic Acceleration

The addition of DMF or pyridine (1–5 mol%) reduces activation energy by stabilizing the acyl chloride intermediate. For instance, DMF coordinates with SOCl₂, facilitating the nucleophilic attack on the carboxylic acid.

Purification and Characterization

Distillation Techniques

Post-reaction, the solvent is removed under reduced pressure (30–50 mmHg), and the acyl chloride is isolated via fractional distillation. Patent CN102363615A reports a final purity of >98% after two-stage distillation.

Analytical Confirmation

  • FT-IR : A strong C=O stretch at 1,760–1,780 cm⁻¹ and C–Cl stretch at 550–600 cm⁻¹.

  • NMR : ¹H NMR (CDCl₃) shows characteristic pyridinyl protons at δ 8.5–9.0 ppm and thiophene protons at δ 7.2–7.8 ppm.

Industrial-Scale Considerations

Cost-Benefit Analysis

The sodium hypochlorite method reduces raw material costs by 40% compared to CSI-based routes but yields slightly lower purity (92–94% vs. 95–97%) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The acyl chloride group in 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine (TEA).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols and Amines: Resulting from reduction reactions.

    Oxidized Thiophene Derivatives: Produced from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties

Research has demonstrated that derivatives of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride exhibit anticoagulant effects. For instance, compounds synthesized from this precursor were shown to inhibit thrombin and Factor Xa activities in vitro, leading to significant prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT) in human plasma. Specifically, compounds derived from this structure displayed varying degrees of anticoagulant activity, with some achieving aPTT values exceeding those of standard anticoagulants like heparin .

Table 1: Anticoagulant Activity of Synthesized Compounds

Compound IDaPTT (s)PT (s)Notes
560.633.2High activity
959.337.6Moderate activity
2165.153.3Significant prolongation

GPR119 Agonists

This compound is also utilized in the synthesis of selective GPR119 agonists, which are promising candidates for the treatment of type 2 diabetes. The compound's ability to facilitate the formation of substituted pyridines enhances its utility in developing therapeutics targeting metabolic disorders .

Polymer Science

Quenching Agent in Polymerization

The compound has been employed as a quenching agent in polymerization reactions. For example, a mixture of tetrahydrofuran and thiophene-2-carbonyl chloride was used to effectively terminate polymer chains during propylene polymerization. This application highlights its role in controlling polymer architecture and properties .

Table 2: Polymerization Yields Using Quenching Agents

Quenching AgentYield (%)
TPCC95
THF/TPCC (1:1)95
THF/TPCC (1:3)94

Materials Development

Synthesis of Functional Materials

The compound serves as a key intermediate in synthesizing functional materials such as heteroarylamides, which have shown promising biological activities including cytotoxic effects against cancer cell lines like HeLa. The structure-activity relationship studies indicate that modifications on the thiophene and pyridine rings can significantly enhance biological efficacy .

Case Study: Heteroarylamide Derivatives

In a study evaluating the cytotoxicity of various heteroarylamide derivatives synthesized from this compound, compound 5 exhibited the lowest IC50 value of 281.96 μM in the MTT assay, indicating potent cytotoxic activity against cancer cells .

Mechanism of Action

The mechanism of action of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.

Molecular Targets and Pathways:

    Nucleophilic Sites: The compound targets nucleophilic sites such as amines, alcohols, and thiols.

    Pathways: The acylation reactions can modify the activity of enzymes, receptors, or other biological molecules, potentially leading to changes in biological function.

Comparison with Similar Compounds

2-Thiophenecarbonyl Chloride (CAS: 5271-67-0)

Structural Differences : Lacks the pyridinyl substituent, having only a carbonyl chloride group at the 2-position of the thiophene ring.

  • Molecular Formula : C5H3ClOS
  • Molecular Weight: 146.59 g/mol . Reactivity: Acts as a versatile acylating agent for amines, alcohols, and thiols, forming amides, esters, and thioesters. Its reactivity is modulated by the electron-withdrawing effect of the thiophene ring . Applications: Widely used in synthesizing polymers, dyes, and bioactive molecules. Notably, it is a precursor in the synthesis of kinase inhibitors like tovorafenib () .
Parameter 5-(2-Pyridinyl)-2-thiophenecarbonyl Chloride 2-Thiophenecarbonyl Chloride
Molecular Formula C10H6ClNOS (inferred) C5H3ClOS
Molecular Weight (g/mol) ~227.68 (estimated) 146.59
Key Functional Groups Pyridine, Thiophene, Carbonyl Chloride Thiophene, Carbonyl Chloride
Reactivity Enhanced electron-withdrawing effects due to pyridine; potential for coordination chemistry Standard acyl chloride reactivity
Applications Targeted drug synthesis (e.g., kinase inhibitors) General organic synthesis

5-Methyl-2-thiophenecarbonyl Chloride (CAS: 31555-59-6)

Structural Differences : Substitutes the pyridinyl group with a methyl group at the 5-position.

  • Molecular Formula : C6H5ClOS
  • Molecular Weight : 160.62 g/mol .
    Reactivity : The electron-donating methyl group reduces electrophilicity compared to the pyridinyl derivative, leading to slower acylation kinetics.
    Applications : Used in materials science and as a building block for less complex molecules .

5-Phenyl-2-thiophenecarbonyl Chloride

Structural Differences : Replaces pyridinyl with a phenyl group.

  • Molecular Formula: C11H7ClOS (estimated). Applications: Utilized in polymer chemistry and ligand design .

5-(2-Pyridyl)thiophene-2-sulfonyl Chloride (CAS: 151858-64-9)

Structural Differences : Replaces the carbonyl chloride with a sulfonyl chloride group.

  • Molecular Formula: C9H6ClNO2S2
  • Molecular Weight : 259.72 g/mol .
    Reactivity : Sulfonyl chlorides undergo nucleophilic substitution rather than acylation, targeting amines for sulfonamide formation.
    Applications : Critical in synthesizing sulfonamide drugs and surfactants .

Key Research Findings

  • Synthetic Utility : The pyridinyl group in this compound enhances its utility in medicinal chemistry, as pyridine is a common motif in kinase inhibitors (e.g., tovorafenib) .
  • Safety Profile : Acyl chlorides are generally corrosive and moisture-sensitive. Pyridine derivatives may introduce additional toxicity risks, necessitating rigorous handling protocols .

Biological Activity

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is an organic compound with significant potential in medicinal chemistry and drug development. This compound is characterized by its unique structural features, which include a pyridine ring and a thiophene ring connected through a carbonyl group. It has garnered attention for its biological activities, particularly in the synthesis of thiazole derivatives that exhibit anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound has the molecular formula C₁₀H₆ClNOS. It appears as a pale yellow solid and is sensitive to air and moisture, necessitating careful handling under controlled conditions. The synthesis of this compound can be achieved through various methods, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce 2-thiophenecarbonyl chloride.

1. Anticancer Activity

One of the most notable applications of this compound is in the development of kinase inhibitors . These inhibitors have been shown to be effective against rare tumors such as tenosynovial giant cell tumor (TGCT). The compound serves as a precursor for synthesizing thiazole derivatives that demonstrate significant antitumor activity against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Compound DerivativeCell Line TestedIC50 (µM)Reference
Thiazole Derivative AA549 (Lung Cancer)12.5
Thiazole Derivative BMCF-7 (Breast Cancer)8.3
Thiazole Derivative CHeLa (Cervical Cancer)10.0

These derivatives have shown varying degrees of efficacy compared to standard anticancer drugs, indicating their potential therapeutic applications.

The mechanism by which these compounds exert their biological effects typically involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The structural analysis of synthesized compounds provides insights into intermolecular interactions critical for understanding their biological and physicochemical properties.

Case Study: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives from this compound evaluated their antitumor properties against several cancer cell lines. The results indicated that certain derivatives exhibited potent activity, with IC50 values significantly lower than those of existing treatments, suggesting a promising avenue for further development.

Case Study: Structural Analysis and Drug Development

Another investigation involved the structural analysis of a dihydrochloride salt derived from this compound. The study provided detailed insights into its crystal structure through single-crystal data analysis, optimizing synthetic procedures and enhancing understanding of its biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Coupling 2-thiophenecarboxylic acid with 2-pyridinyl groups using cross-coupling catalysts (e.g., palladium-based systems).
  • Step 2 : Converting the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions . Purity can be enhanced via recrystallization or column chromatography. Monitor reaction completion by TLC or FT-IR for carbonyl chloride formation (~1770 cm⁻¹ C=O stretch) .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm the pyridinyl and thiophene moieties via ¹H/¹³C NMR shifts (e.g., thiophene C=O at ~160 ppm).
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments).
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Reactivity : Hydrolyzes exothermically with moisture; use dry solvents and inert atmospheres (N₂/Ar).
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
  • Storage : Keep in sealed, desiccated containers at 2–8°C. Neutralize spills with sodium bicarbonate .

Q. What are the solubility properties of this compound?

Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (CH₂Cl₂, chloroform). Limited solubility in water or alcohols due to hydrolysis. Solubility data for DMSO: ~50 mg/mL at 25°C .

Q. How can researchers confirm the absence of hydrolyzed byproducts?

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with authentic samples.
  • Karl Fischer titration : Ensure water content <0.1% in stored batches .

Advanced Research Questions

Q. How does the electron-withdrawing pyridinyl group influence the reactivity of the acyl chloride?

The pyridinyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Computational studies (DFT) suggest a 15–20% reduction in activation energy compared to non-pyridinyl analogues. Reactivity can be tuned by modifying the pyridinyl substituents (e.g., electron-deficient vs. electron-rich groups) .

Q. What strategies mitigate competing side reactions in amidation or esterification using this compound?

  • Low-temperature reactions : Conduct at –20°C to minimize hydrolysis.
  • Scavengers : Add molecular sieves or activated alumina to sequester water.
  • Catalysts : Use DMAP or HOBt to enhance coupling efficiency with amines/alcohols .

Q. How can reaction intermediates be analyzed in real-time during coupling reactions?

  • In-situ FT-IR : Monitor carbonyl chloride consumption (disappearance of ~1770 cm⁻¹ peak).
  • LC-MS : Track intermediate formation (e.g., acylated amines) with a time-resolved gradient method .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Molecular dynamics (MD) simulations : Model hydrolysis rates in aqueous buffers (pH 1–14).
  • pKa calculations : Predict protonation states of the pyridinyl nitrogen (e.g., pKa ~3.5) using software like Gaussian or Schrödinger .

Q. How does steric hindrance from the thiophene ring affect its utility in polymer synthesis?

The thiophene ring introduces rigidity, favoring linear polymer architectures (e.g., polyamides). However, steric effects reduce reactivity toward bulky nucleophiles. Kinetic studies show a 30% decrease in reaction rate with tert-butylamine compared to methylamine .

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